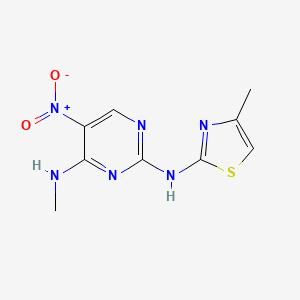![molecular formula C13H10BrNO2S B3134685 Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 400082-50-0](/img/structure/B3134685.png)
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have focused on synthesizing novel compounds and studying their structural properties. For instance, the synthesis and crystal structure analysis of novel derivatives, such as 5-methyl-4-thiopyrimidine derivatives obtained from related starting materials, have been reported. These compounds have been characterized using spectroscopic methods and studied for their potential biological activities, including cytotoxic activity against various cancer cell lines (Stolarczyk et al., 2018).
Materials Science Applications
In the realm of materials science, compounds with sulfanyl groups have been used to develop high-performance materials. For example, transparent aromatic polyimides synthesized from thiophenyl-substituted benzidines, including derivatives similar to the compound of interest, have been reported to exhibit high refractive indices and good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Photodynamic Activity
The photodynamic activity of sulfanyl porphyrazines, which are structurally related to the compound , has been investigated for potential applications in photodynamic therapy (PDT) against cancer. These studies include the synthesis, characterization, and in vitro evaluation of novel sulfanyl porphyrazines with peripheral substituents. The findings suggest that these compounds, especially when incorporated into cationic liposomes, show promising activity in PDT for cancer treatment (Piskorz et al., 2017).
Safety and Hazards
The safety and hazards of a compound are typically determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For “Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate”, the available safety information includes hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 4-(4-bromophenyl)sulfanylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOMVKCUJJGJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216581 | |
| Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400082-50-0 | |
| Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400082-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)

![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate](/img/structure/B3134647.png)

![Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B3134654.png)



![3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3134683.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-N',2,6-trimethyl-4-oxopyridine-3-carbohydrazide](/img/structure/B3134686.png)
![6-tert-butyl-3-[(E)-3-(dimethylamino)prop-2-enoyl]-1H-pyridin-2-one](/img/structure/B3134693.png)
